Spiro[4.5]dec-6-ene-7-methanol
Description
Spiro[4.5]dec-6-ene-7-methanol is a bicyclic compound featuring a spirocyclic framework where a cyclohexene ring is fused to a cyclopentane moiety at the 4,5-positions. The methanol substituent at the 7th position introduces polarity and hydrogen-bonding capability, making the compound of interest in medicinal chemistry and materials science. Its rigid spirocyclic structure enhances conformational stability, which can influence binding affinity in biological systems or modulate physicochemical properties in synthetic applications .
Properties
Molecular Formula |
C11H18O |
|---|---|
Molecular Weight |
166.26 g/mol |
IUPAC Name |
spiro[4.5]dec-9-en-9-ylmethanol |
InChI |
InChI=1S/C11H18O/c12-9-10-4-3-7-11(8-10)5-1-2-6-11/h8,12H,1-7,9H2 |
InChI Key |
BBJVANSPSPAPNM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CCCC(=C2)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Spiro[4.5]dec-6-ene-7-methanol belongs to a broader class of spirocyclic alcohols. Below is a comparative analysis with structurally related compounds:
Physicochemical Properties
- Polarity: The methanol group in the target compound increases polarity compared to ketone or dithiolane derivatives, enhancing water solubility (e.g., PSA of the ketone derivative is 17.07 Ų ).
- Thermal Stability : Spirocyclic frameworks generally exhibit higher thermal stability than linear analogs due to reduced conformational freedom.
Preparation Methods
Core Spirocyclic Framework Formation
The Wittig reaction is widely employed to construct the spiro[4.5]dec-6-ene scaffold. Methyltriphenylphosphonium bromide or iodide reacts with ketone precursors under basic conditions (e.g., n-BuLi/THF) to generate the exocyclic double bond. For example:
-
Substrate : 4,8-Dimethylspiro[4.5]deca-1,7-diene-1-carbonitrile
-
Reagents : Methyltriphenylphosphonium iodide, n-BuLi, THF
-
Conditions : -78°C to 0°C, 2–5 h
This step establishes the spiro junction and olefin geometry, critical for subsequent functionalization.
Introduction of the Methanol Group
The methanol group is introduced via a cyanohydrin intermediate followed by sequential reductions:
-
Cyanohydrin Formation :
-
Dehydration to α,β-Unsaturated Nitrile :
-
Selective Reduction :
-
Grignard Addition :
Oxidative Cleavage of Tricyclic Precursors
Tricyclo[5.2.2.0¹,⁵]undecane Synthesis
Spiro[4.5]decanes are accessed via oxidative cleavage of tricyclic ketones. Key steps include:
Methanol Group Installation
The ketone intermediate (e.g., 31a) is reduced to the alcohol using:
Functional Group Reduction Strategies
Ester to Alcohol Reduction
Spiro[4.5]decene esters are reduced to methanol derivatives using:
Example:
Nitrile to Alcohol Conversion
Nitrile intermediates are reduced via:
Comparative Analysis of Methods
Critical Reaction Parameters
Temperature and Solvent Effects
Q & A
Q. What are the key synthetic routes for Spiro[4.5]dec-6-ene-7-methanol, and how is its structural integrity validated?
- Methodological Answer : Synthesis often involves multi-step reactions, including iodocyclization or Pd-catalyzed cross-coupling to assemble the spirocyclic core. For example, the spiro[4.5]decanone scaffold can be synthesized via reductive amination or coupling of biphenyl groups with heterocyclic precursors (e.g., pyrimidine or pyridine derivatives) . Structural validation employs nuclear magnetic resonance (NMR) for stereochemical confirmation and X-ray crystallography to resolve 3D conformations, particularly for assessing spirocyclic rigidity and substituent orientation .
Q. What experimental techniques are used to assess the inhibitory activity of this compound derivatives against prolyl hydroxylases (PHDs)?
- Methodological Answer : Enzyme inhibition assays using truncated PHD2 (tPHD2) and PHD3 are standard. RapidFire mass spectrometry measures hydroxylation of HIF-α peptide substrates (e.g., CODD/NODD) to determine IC50 values. Competitive binding with 2-oxoglutarate (2OG) is evaluated via kinetic assays, while selectivity against other 2OG oxygenases (e.g., FIH, KDM4) is tested using isolated enzyme systems .
Advanced Research Questions
Q. How do structural modifications to the spiro[4.5]decanone core influence isoform selectivity between PHD2 and PHD3?
- Methodological Answer : SAR studies reveal that substituents projecting into the enzyme's aromatic pocket (e.g., biphenyl groups) enhance PHD2 binding via hydrophobic/π-stacking interactions with Trp-258, Trp-389, and Phe-391. Pyrimidine or pyridine modifications at the metal-binding site subtly alter selectivity: for instance, replacing 3-methylpyridine with phenol groups reduces PHD3 affinity by disrupting hydrogen bonding with Tyr-310 . Crystallographic data (PDB 6QGV) and comparative IC50 profiling across isoforms are critical for rational design .
Q. What role does the spirocyclic conformation play in enabling selective 2OG oxygenase inhibition?
- Methodological Answer : The spirocyclic core imposes rigidity, optimizing spatial alignment between the metal-chelating group (e.g., pyridine) and the aromatic pocket-binding substituents. This rigidity minimizes off-target interactions with structurally divergent 2OG oxygenases like FIH. Computational docking and molecular dynamics simulations validate these steric constraints, while crystallography (e.g., PDB 4JZR) confirms chelation of active-site Mn<sup>II</sup>/Fe<sup>II</sup> ions .
Q. How can contradictory data on the functional importance of the pyrimidine ring in PHD inhibition be resolved?
- Methodological Answer : While pyrimidine removal (e.g., compound 23 ) only marginally reduces potency (IC50 from 0.253 μM to 0.741 μM), crystallography (Fig. 2A ) shows pyrimidine π-stacking with Tyr-310 stabilizes the active-site conformation. Discrepancies arise from assay conditions (e.g., substrate fragments vs. full-length HIF-α). Redesigning analogues with isotopic labeling or fluorescence-based binding assays can clarify these mechanistic nuances .
Q. What strategies improve the metabolic stability of this compound derivatives in cellular models?
- Methodological Answer : Introducing electron-withdrawing groups (e.g., fluorine) to the biphenyl moiety reduces oxidative metabolism. Prodrug approaches, such as masking the methanol group as an ester, enhance cellular permeability. Stability is assessed via LC-MS/MS in hepatocyte incubation studies, while efficacy in hypoxia-mimicking assays (e.g., HIF-1α accumulation in HEK293T cells) validates functional retention .
Methodological Best Practices
- Crystallographic Analysis : Co-crystallize inhibitors with PHD2/PHD3 to map binding modes (e.g., Mn<sup>II</sup> substitution for Fe<sup>II</sup> avoids radiation damage). Use Phenix or CCP4 for structure refinement .
- SAR Optimization : Prioritize substituents that balance lipophilicity (cLogP ~2–4) and polar surface area (<80 Ų) to maintain blood-brain barrier permeability for neuro-related hypoxia studies .
- Data Reproducibility : Standardize enzyme assay conditions (e.g., 50 mM Tris-HCl pH 7.5, 100 μM 2OG) and validate IC50 values across ≥3 independent experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
